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molecular formula C6H6ClNO B151447 2-Chloro-5-methoxypyridine CAS No. 139585-48-1

2-Chloro-5-methoxypyridine

Cat. No. B151447
M. Wt: 143.57 g/mol
InChI Key: ZXGHKJHRHVDMSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07622471B2

Procedure details

The above-obtained 2-chloro-5-methoxypyridine (4.0 g) in hydrazine monohydrate (30 mL) was stirred at 100° C. for 24 hours, and then cooled in air. The reaction solvent was removed under reduced pressure, and the residue was partitioned by use of chloroform and aqueous 1N sodium hydroxide. The organic layer was dried over magnesium sulfate anhydrate, followed by filtration. The solvent was removed under reduced pressure, to thereby give 2-hydrazino-5-methoxypyridine as an oily product (705 mg, 18%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][N:3]=1.O.[NH2:11][NH2:12]>>[NH:11]([C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][N:3]=1)[NH2:12] |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)OC
Name
Quantity
30 mL
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in air
CUSTOM
Type
CUSTOM
Details
The reaction solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned by use of chloroform and aqueous 1N sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate anhydrate
FILTRATION
Type
FILTRATION
Details
followed by filtration
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Name
Type
Smiles
N(N)C1=NC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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